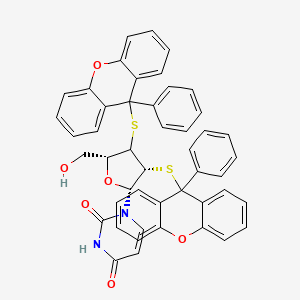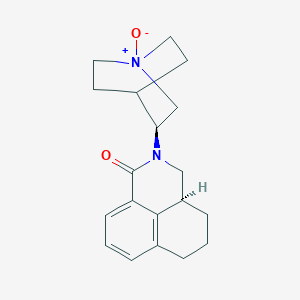
(E/Z)-N,N-Didesmethyl-4-Hydroxy-Tamoxifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es ist ein aktiver Metabolit des selektiven Östrogenrezeptormodulators Tamoxifen . Im Gegensatz zu Tamoxifen ist Norendoxifen kein selektiver Östrogenrezeptormodulator, sondern wirkt als potenter und selektiver kompetitiver Inhibitor der Aromatase . Diese Verbindung hat sich als Leitstruktur für die Entwicklung neuer Therapeutika gezeigt, insbesondere bei der Behandlung von östrogenrezeptor-positivem Brustkrebs .
Herstellungsmethoden
Norendoxifen wird durch eine Reihe chemischer Reaktionen synthetisiert, ausgehend von Tamoxifen. Der Syntheseweg beinhaltet die Demethylierung von Tamoxifen zur Bildung von Norendoxifen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren oder Basen, um den Demethylierungsprozess zu erleichtern.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Norendoxifen übt seine Wirkung aus, indem es kompetitiv das Enzym Aromatase (CYP19) hemmt, das für die Umwandlung von Androgenen in Östrogene verantwortlich ist . Durch die Hemmung der Aromatase senkt Norendoxifen den Östrogenspiegel, was bei der Behandlung von östrogenrezeptor-positivem Brustkrebs von Vorteil ist . Zu den molekularen Zielstrukturen von Norendoxifen gehört das aktive Zentrum der Aromatase, an das es bindet und das Enzym daran hindert, die Umwandlung von Androgenen in Östrogene zu katalysieren .
Wirkmechanismus
Target of Action
The primary target of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as endoxifen, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .
Mode of Action
Endoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the stimulation of cancer cell growth .
Biochemical Pathways
The biochemical pathways responsible for tamoxifen metabolism are complex, involving recently discovered estrogen-like tamoxifen metabolites and cytochrome P450-dominated processes, particularly CYP3A4 and CYP2D6 . Endoxifen is formed from tamoxifen by CYP2C19, 3A, and 1A2 and from desmethyltamoxifen by CYP2D6, 1A2, and 3A .
Pharmacokinetics
Endoxifen is the most important active metabolite of tamoxifen. Several retrospective studies have suggested a minimal or threshold endoxifen systemic concentration of 14–16 nM is required for a lower recurrence rate . The CYP2D6 phenotype and CYP3A4 genotype were the main covariates that affected the metabolism of tamoxifen and its metabolites .
Result of Action
Endoxifen’s molecular mechanisms of action are concentration-dependent and different from that of other anti-estrogens . High concentrations of endoxifen induce significant cell cycle arrest and markers of apoptosis .
Action Environment
Environmental factors such as genetic variation, age, gender, BMI, co-medication, and postmenopausal status are reported to affect the disposition of tamoxifen and its metabolites . In nearly 60% of patients, including over 30% of patients with fully functional CYP2D6, endoxifen concentration was below the predefined threshold of therapeutic efficacy .
Biochemische Analyse
Biochemical Properties
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a crucial role in biochemical reactions by interacting with estrogen receptors, particularly estrogen receptor alpha (ERα). This interaction inhibits the estrogen-mediated transcriptional activity, thereby reducing the proliferation of estrogen receptor-positive breast cancer cells . The compound also interacts with other biomolecules such as protein kinase C (PKC), which it inhibits, leading to alterations in cell signaling pathways . Additionally, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen has been shown to affect the activity of enzymes involved in its own metabolism, such as CYP2D6 .
Cellular Effects
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . The compound also influences cell signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation . Furthermore, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen affects cellular metabolism by altering the expression of metabolic enzymes and transporters .
Molecular Mechanism
The molecular mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen involves its binding to estrogen receptors, leading to the inhibition of estrogen receptor-mediated transcription . This binding prevents the activation of estrogen-responsive genes, thereby reducing cell proliferation. Additionally, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen inhibits protein kinase C, which plays a role in various cellular processes, including cell growth and differentiation . The compound also induces changes in gene expression by modulating the activity of transcription factors and coactivators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen maintains its antiestrogenic activity over extended periods, although some reduction in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis in breast cancer models . At higher doses, toxic effects such as hepatotoxicity and cardiotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in clinical settings.
Metabolic Pathways
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP2D6 . The compound undergoes further metabolism to form other active metabolites, which contribute to its overall therapeutic effects . The interactions with metabolic enzymes and cofactors can influence the metabolic flux and levels of metabolites, affecting the compound’s efficacy and safety .
Transport and Distribution
The transport and distribution of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters, and it can accumulate in tissues such as the liver and breast . The distribution pattern of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other biomolecules . Targeting signals and post-translational modifications can direct (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen to specific compartments or organelles, influencing its therapeutic effects .
Vorbereitungsmethoden
Norendoxifen is synthesized through a series of chemical reactions starting from tamoxifen. The synthetic route involves the demethylation of tamoxifen to produce norendoxifen . The reaction conditions typically include the use of strong acids or bases to facilitate the demethylation process.
Analyse Chemischer Reaktionen
Norendoxifen durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von Norendoxifen zur Bildung von Chinonderivaten führen, während die Reduktion Hydroxyderivate produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Norendoxifen ist strukturell ähnlich anderen Tamoxifen-Metaboliten wie 4-Hydroxytamoxifen und Endoxifen . Norendoxifen ist einzigartig in seiner dualen Aktivität als Aromatase-Inhibitor und selektiver Östrogenrezeptormodulator . Diese duale Aktivität unterscheidet Norendoxifen von anderen ähnlichen Verbindungen und unterstreicht sein Potenzial als Leitstruktur für die Entwicklung neuer Therapeutika .
Ähnliche Verbindungen
- 4-Hydroxytamoxifen
- Endoxifen
- N-Desmethyl-Tamoxifen
- N-Desmethyl-4’-Hydroxy-Tamoxifen
Eigenschaften
CAS-Nummer |
1217237-98-3 |
|---|---|
Molekularformel |
C24H25NO2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
InChI-Schlüssel |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Synonyme |
4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)


![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)


